3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4OS/c1-11(2)15-19-20-16(23-15)21-7-4-12(5-8-21)10-22-14-3-6-18-9-13(14)17/h3,6,9,11-12H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDXCRQQOKZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting isopropyl hydrazine with carbon disulfide under basic conditions (e.g., KOH/ethanol), followed by oxidative cyclization using bromine or iodine to yield 5-isopropyl-1,3,4-thiadiazole-2-amine . Alternative routes employ thiocarbohydrazides cyclized with phosphoryl chloride (POCl₃) at 80°C, achieving yields of 68–72%.
Piperidine Functionalization
The piperidine moiety is introduced via nucleophilic substitution. 4-(Chloromethyl)piperidine reacts with the thiadiazole amine in dimethylformamide (DMF) at 120°C for 12 hours, catalyzed by triethylamine (TEA), to form 1-(5-isopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl)methanol . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (75–80%).
Pyridine Coupling
The final step involves coupling the piperidine-thiadiazole intermediate with 3-chloro-4-hydroxypyridine . A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C achieves 65% yield. Alternatively, nucleophilic aromatic substitution under basic conditions (K₂CO₃/DMF, 100°C) provides the product in 58% yield after recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | 0°C → RT | 100°C |
| Catalyst | DEAD/PPh₃ | K₂CO₃ |
| Yield | 65% | 58% |
| Purity (HPLC) | 98.5% | 97.2% |
The Mitsunobu method offers higher regioselectivity but requires stringent anhydrous conditions. Nucleophilic substitution, though lower-yielding, is scalable for industrial production.
Purification Strategies
-
Crystallization : Using dichloromethane/acetonitrile (1:6 v/v) removes unreacted starting materials, enhancing purity to >99%.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves thiadiazole byproducts but is cost-prohibitive for large batches.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes (purity >99%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction time for thiadiazole formation from 8 hours to 30 minutes, achieving 85% yield at 150°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: : Under reductive conditions, the compound may yield reduced forms, which can alter its pharmacological activity.
Substitution: : Due to the presence of the chlorine atom and ether linkage, nucleophilic and electrophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions may use reagents like sodium methoxide or other nucleophiles.
Major Products: : Depending on the reagents and conditions, major products could include substituted pyridines, thiadiazole derivatives, and altered piperidine structures.
Scientific Research Applications
Chemistry: : The compound’s unique structure lends itself to studies in medicinal chemistry, particularly for designing and synthesizing new analogs with potentially improved therapeutic profiles.
Biology: : In biological research, this compound could be investigated for its activity in biological systems, assessing its interaction with various biomolecules and potential therapeutic effects.
Industry: : In industrial applications, the compound may be utilized in the synthesis of advanced materials or as an intermediate in producing other complex chemical entities.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with biological targets. It may bind to specific proteins or enzymes, altering their activity. The thiadiazole and piperidine moieties suggest potential interaction with G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Molecular Targets and Pathways: : Investigations might reveal that this compound targets specific signaling pathways, modulating cellular responses and exerting its biological effects.
Comparison with Similar Compounds
3-Chloro-4-({1-[3-(Propan-2-yl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methoxy)Pyridine
- Key Difference : The thiadiazole substituent is at position 3 instead of 3.
2-({1-[2-(2H-1,2,3-Triazol-2-yl)Ethyl]Piperidin-4-yl}Methoxy)-6-(Trifluoromethyl)Pyridine
- Structure : Replaces the thiadiazole with a triazole ring and introduces a trifluoromethyl group on pyridine.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the chlorine substituent in the target compound .
Pyridine Derivatives with Antiviral Activity
2-(3-Bromophenyl)-4-{4-[(6-Chloropyridin-3-yl)Methoxy]Phenyl}-2,3-Dihydrobenzo[b][1,4]Thiazepine (11b)
- Activity : Exhibits antiviral activity against Tobacco Mosaic Virus (TMV) at 30 μg/mL.
5-[5-(sec-Butylsulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Methylpyrimidin-4-Amine (12a)
- Activity : Active against TMV (IC₅₀ = 32 μg/mL).
- Relevance : The 1,3,4-thiadiazole group is a common pharmacophore in antiviral agents, supporting the hypothesis that the target compound may share similar mechanisms .
Pharmacological and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Chlorine vs. Trifluoromethyl : Chlorine (in the target compound) offers moderate electronegativity, while trifluoromethyl (as in ) enhances electron-withdrawing effects and metabolic resistance.
- Thiadiazole vs. Triazole : Thiadiazole (target compound) may improve π-π stacking in protein binding compared to triazole’s hydrogen-bonding capability .
Molecular Weight and Lipophilicity
*LogP values estimated using fragment-based methods.
Research Implications and Gaps
- Antiviral Potential: The target compound’s structural similarity to TMV-active analogs (e.g., 11b, 12a) justifies further in vitro screening .
- Synthetic Challenges : The propan-2-yl-thiadiazole-piperidine linkage may require optimized coupling strategies to avoid steric hindrance during synthesis .
- Data Limitations : Direct pharmacological data for the target compound are absent in available literature; inferences rely on structural analogs.
Biological Activity
3-Chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and agricultural applications.
Chemical Structure and Properties
The compound has a complex structure that includes a pyridine ring, a thiadiazole moiety, and a piperidine group. Its molecular formula is with a molecular weight of approximately 331.79 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A series of thiadiazole compounds were evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity. The presence of the thiadiazole ring is often correlated with enhanced activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Thiadiazole Derivative A | E. coli | Moderate |
| Thiadiazole Derivative B | S. aureus | High |
| 3-Chloro-4-Pyridine Thiadiazole | Bacillus subtilis | Significant |
Anticancer Activity
Research indicates that compounds featuring both thiadiazole and piperidine structures exhibit promising anticancer properties:
- In vitro studies demonstrated that derivatives similar to 3-chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The mechanism of action is thought to involve the inhibition of specific metabolic pathways crucial for tumor growth.
Agricultural Applications
Thiadiazole derivatives are also recognized for their fungicidal and herbicidal properties:
- The compound has been tested as a potential agrochemical agent against phytopathogenic fungi and bacteria that affect crops. Studies indicate that it can effectively control pathogens such as Fusarium species .
Case Studies
- Antibacterial Efficacy : A study conducted by Visagaperumal et al. (2018) assessed the antibacterial efficacy of various thiadiazole derivatives, including those structurally related to 3-chloro-4-pyridinyl compounds. Results indicated that these compounds showed notable inhibition zones against E. coli and Bacillus cereus.
- Cytotoxicity Assessment : Research by Kemal Sancak et al. demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what intermediates are critical?
Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the piperidine-thiadiazole core and subsequent coupling with the pyridine moiety. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with propan-2-yl substituents under acidic conditions .
- Piperidine functionalization : Introduction of a methoxy group via nucleophilic substitution or Mitsunobu reaction .
- Pyridine coupling : Etherification or cross-coupling reactions (e.g., Buchwald-Hartwig) to link the piperidine-thiadiazole intermediate to the chlorinated pyridine ring .
Critical intermediates include the 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine and 4-(chloromethoxy)pyridine derivatives.
Q. Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., as in related piperidine-thiadiazole structures ).
- NMR spectroscopy : H and C NMR confirm substituent positions and coupling patterns. For example, methoxy protons appear as singlets (~δ 3.3–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves (EN 374 standard) and flame-resistant lab coats to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized for unstable intermediates during synthesis?
Methodological Answer:
- Temperature control : Use low temperatures (−20°C to 0°C) for thiadiazole cyclization to prevent side reactions .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos improve coupling efficiency in inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize charged intermediates .
Q. What strategies resolve discrepancies between computational and experimental data (e.g., spectroscopic vs. DFT results)?
Methodological Answer:
- Cross-validation : Compare experimental H NMR chemical shifts with DFT-predicted values (software: Gaussian or ORCA) .
- Conformational analysis : Use X-ray crystallography (e.g., as in ) to validate DFT-optimized geometries of the thiadiazole-piperidine core.
- Dynamic NMR : Probe rotational barriers of flexible substituents (e.g., propan-2-yl groups) to reconcile line-broadening effects with simulations .
Q. How do electronic effects of the thiadiazole substituents influence reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., propan-2-yl) reduce thiadiazole ring electron density, slowing electrophilic substitution but enhancing nucleophilic attack at the pyridine methoxy group .
- Steric effects : Bulky substituents on the thiadiazole ring may hinder piperidine functionalization, requiring larger reaction volumes or elevated temperatures .
Data Contradiction Analysis
Q. How to address conflicting solubility data from different experimental batches?
Methodological Answer:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting solubility .
- Polymorphism screening : Perform powder XRD to identify crystalline vs. amorphous forms, which alter solubility profiles .
- Solvent selection : Test solubility in DMSO, THF, and chloroform to identify batch-dependent variations in hydrogen bonding .
Experimental Design
Q. How to design assays for evaluating biological activity against kinase targets?
Methodological Answer:
- Kinase inhibition assays : Use FRET-based protocols with ATP-analog substrates (e.g., ADP-Glo™) to measure IC values .
- Docking studies : Model interactions between the thiadiazole-piperidine core and kinase active sites (software: AutoDock Vina) .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
